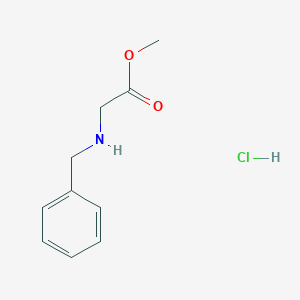

Methyl 2-(benzylamino)acetate hydrochloride

Vue d'ensemble

Description

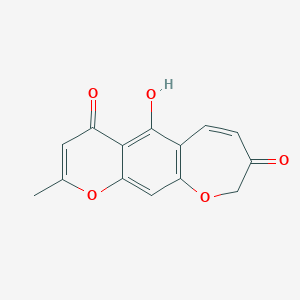

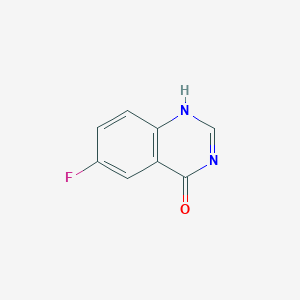

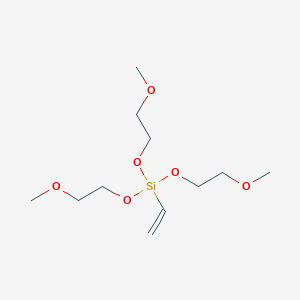

“Methyl 2-(benzylamino)acetate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It has a molecular weight of 215.68 . It is a solid substance .

Synthesis Analysis

The synthesis of “Methyl 2-(benzylamino)acetate hydrochloride” involves several steps . One method involves the reaction of N-benzyl glycine with a 4M solution of HCl in dioxane . The mixture is stirred overnight, and the reaction mixture is then concentrated to afford the compound . Other methods involve the use of triethylamine in methanol and chloroform , or the use of di-isopropyl azodicarboxylate in pyridine and water .Molecular Structure Analysis

The molecular structure of “Methyl 2-(benzylamino)acetate hydrochloride” is represented by the InChI code 1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H .Chemical Reactions Analysis

“Methyl 2-(benzylamino)acetate hydrochloride” can undergo several chemical reactions . For example, it can react with hydrogen chloride in 1,4-dioxane . It can also react with triethylamine in methanol and chloroform , or with di-isopropyl azodicarboxylate in pyridine and water .Physical And Chemical Properties Analysis

“Methyl 2-(benzylamino)acetate hydrochloride” is a solid substance . It has a molecular weight of 215.68 . It has a high GI absorption and is BBB permeant . It is soluble in water .Applications De Recherche Scientifique

Organic Building Blocks

“Methyl 2-(benzylamino)acetate hydrochloride” is used as an organic building block in the field of chemistry . Organic building blocks are small molecules which are used in the creation of more complex molecules. They are fundamental to the synthesis of many chemical compounds and are used in a wide range of scientific research fields .

Peptide Synthesis

This compound is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They play crucial roles in physiological and biochemical functions of life. For instance, some peptides function as hormones, neurotransmitters, or antibiotics. The synthesis of peptides is a fundamental process in organic chemistry .

Opto-Electronic Applications

Glycine Methyl Ester Hydrochloride, a similar compound, has been used in opto-electronic applications . It has been found to exhibit third-order nonlinear optical properties, which makes it suitable for use in various nonlinear optical (NLO) and photonic device configurations . It’s plausible that “Methyl 2-(benzylamino)acetate hydrochloride” could have similar applications given its structural similarity.

Photoluminescence Studies

The compound has potential applications in photoluminescence studies . Photoluminescence is a process in which a substance absorbs photons and then re-emits them. Most photoluminescent events, under usual conditions, occur relatively fast after the absorption of a photon .

Thermal Stability Studies

“Methyl 2-(benzylamino)acetate hydrochloride” could be used in thermal stability studies . Understanding the thermal stability of a compound is crucial in many fields, including materials science, engineering, and chemistry .

Research and Development

Lastly, this compound is used in various research and development applications. Its unique properties make it a valuable tool in the development of new products and technologies .

Safety And Hazards

“Methyl 2-(benzylamino)acetate hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITLJURGIVERDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylamino)acetate hydrochloride | |

CAS RN |

17136-35-5 | |

| Record name | 17136-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(benzylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.